molecular formula C25H20ClF3N4O3 B8332392 Friluglanstat

Friluglanstat

Cat. No.: B8332392
M. Wt: 516.9 g/mol
InChI Key: ZPONWJXTHMDOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Friluglanstat is a synthetic organic compound that acts as an inhibitor of prostaglandin E synthase (PGES), specifically targeting the microsomal prostaglandin E synthase 1 (mPGES1). This compound is currently under investigation for its potential to reduce inflammation by inhibiting the production of prostaglandin E2 (PGE2), a key mediator of inflammation .

Preparation Methods

The synthetic routes for Friluglanstat involve multiple steps, including the formation of heterocyclic derivatives. The detailed synthetic route is described in patent US9216968B2, where it is listed as example 11. The synthesis typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Friluglanstat undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Friluglanstat has a wide range of scientific research applications, including:

Mechanism of Action

Friluglanstat exerts its effects by inhibiting the activity of microsomal prostaglandin E synthase 1 (mPGES1). This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation. By inhibiting mPGES1, this compound reduces the production of PGE2, thereby reducing inflammation .

Comparison with Similar Compounds

Friluglanstat is unique in its specific inhibition of mPGES1, which distinguishes it from other anti-inflammatory compounds like COX-2 inhibitors. Similar compounds include:

This compound’s specificity for mPGES1 makes it a promising candidate for the development of new anti-inflammatory therapies with potentially fewer side effects compared to traditional NSAIDs .

Properties

Molecular Formula

C25H20ClF3N4O3

Molecular Weight

516.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C25H20ClF3N4O3/c1-13-18(26)8-5-9-19(13)32-24(35)16-10-14(11-20-22(16)33-21(31-20)12-36-2)30-23(34)15-6-3-4-7-17(15)25(27,28)29/h3-11H,12H2,1-2H3,(H,30,34)(H,31,33)(H,32,35)

InChI Key

ZPONWJXTHMDOSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F)(F)F)NC(=N3)COC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-({[2-(trifluoromethyl)phenyl]carbonyl}amino)-1H-benzimidazole-4-carboxamide (165 mg) obtained in Step 7 was suspended in EtOH (3 mL). To the suspension was added 1M hydrochloric acid (0.32 mL), it was stirred to obtain a homogeneous solution, and the solvent was removed under reduced pressure. The residue was triturated in ethyl acetate, collected by filtration, and dried to obtain the titled compound (167 mg) as colorless powder.
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-(methoxymethyl)-6-({[2-(trifluoromethyl)phenyl]carbonyl}amino)-1H-benzimidazole-4-carboxylic acid (153 mg) in DMF (5 mL), were added HBTU (178 mg) and triethylamine (65 μL). To the mixture was added 3-chloro-2-methylaniline (56 μL) under stirring at room temperature, and the mixture was stirred overnight. The reaction mixture was poured into saturated aqueous sodium bicarbonate, and extracted with ethyl acetate. The ethyl acetate layer was washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified on silica gel column chromatography to obtain N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-({[2-(trifluoromethyl)phenyl]carbonyl}amino)-1H-benzimidazole-4-carboxamide (165 mg) as colorless powder.
Name
2-(methoxymethyl)-6-({[2-(trifluoromethyl)phenyl]carbonyl}amino)-1H-benzimidazole-4-carboxylic acid
Quantity
153 mg
Type
reactant
Reaction Step One
Name
Quantity
178 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
65 μL
Type
solvent
Reaction Step One
Quantity
56 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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